N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine
Description
N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine is an organic compound that features both a thienyl group and a trifluoromethylbenzyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C13H12F3NS |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C13H12F3NS/c14-13(15,16)12-6-2-1-4-10(12)8-17-9-11-5-3-7-18-11/h1-7,17H,8-9H2 |
InChI Key |
ZKNGJBXQYQPZDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CS2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine typically involves the reaction of 2-thienylmethylamine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The amine group can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(2-thienylmethyl)-N-[2-(trifluoromethyl)phenyl]amine
- N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]acetamide
- N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]pyridine
Uniqueness
N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine is unique due to the combination of the thienyl and trifluoromethylbenzyl groups, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability in pharmaceutical compounds.
Biological Activity
N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thienylmethyl group and a trifluoromethylbenzyl moiety, which contribute to its unique properties. The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H12F3N
- Molecular Weight : 241.23 g/mol
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds containing trifluoromethyl groups have been linked to anticancer properties. For instance, fluorinated benzylamines have demonstrated antiproliferative effects against various cancer cell lines, including lung and breast cancer cells .
- Antimicrobial Properties : The presence of nitrogen and sulfur in the structure may enhance the compound's ability to interact with microbial enzymes or receptors, potentially leading to antimicrobial effects.
Pharmacological Effects
- Inhibition of Specific Pathways :
- Mutagenicity Studies :
Case Study 1: Anticancer Activity
A study on fluorinated benzylamino compounds indicated significant antiproliferative activity against lung and breast cancer cells. The mechanism was attributed to the disruption of cellular signaling pathways essential for cancer cell survival .
Case Study 2: CCR2 Antagonism
Research on related compounds revealed that certain derivatives acted as potent antagonists of the CCR2 receptor, showing binding affinities in the nanomolar range. This suggests potential therapeutic applications in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
